2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Beschreibung
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₈H₃ClF₃N₃O, with a molecular weight of 249.58 g/mol . The compound’s structural uniqueness lies in the electron-withdrawing effects of the -CF₃ group and the reactivity imparted by the chlorine atom, making it a valuable intermediate in medicinal chemistry for synthesizing anticancer and antimicrobial agents.
Eigenschaften
Molekularformel |
C8H3ClF3N3 |
|---|---|
Molekulargewicht |
233.58 g/mol |
IUPAC-Name |
2-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H3ClF3N3/c9-7-13-3-5-4(15-7)1-2-6(14-5)8(10,11)12/h1-3H |
InChI-Schlüssel |
NWRQIAGXUQATEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=CN=C(N=C21)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with trifluoromethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
Electrophilic Substitution: Reagents like bromine, chlorine, or iodine in the presence of a catalyst can facilitate these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while electrophilic substitution with bromine can produce a brominated derivative .
Wissenschaftliche Forschungsanwendungen
Unfortunately, the available search results provide very limited information about the specific applications of "2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine". The search results do mention related compounds and some of their uses, but a comprehensive overview of the target compound's applications with detailed data tables and case studies is not present.
Here's what can be gathered from the search results:
- Related Compounds and their Applications:
- Pyrido[3,2-d]pyrimidine derivatives are mentioned in the context of pharmaceutical research .
- One specific derivative, Seletalisib , is identified as a selective PI3Kδ inhibitor and was evaluated in clinical assays for Primary Sjogren’s Syndrome . PI3Kδ enzymes regulate cell survival, development, and function and play a key role in immune cell development .
- Another pyrido[2,3-d]pyrimidine derivative is being studied in relation to Chronic Hepatitis B (CHB) treatment, potentially acting as a selective TLR8 agonist .
- Various pyrido[2,3-d]pyrimidine derivatives have shown tyrosine kinase activity .
- Synthesis of Pyrimidine Compounds:
- Other potential applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrido[3,2-d]pyrimidine derivatives are highly dependent on substituent positions and functional groups. Key analogues include:
4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
- Structure : Chlorine at position 4 and -CF₃ at position 5.
- Molecular Weight : 233.58 g/mol .
- This may impact binding to biological targets like dihydrofolate reductase (DHFR), where substitution patterns critically influence inhibitory activity .
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine
6-Substituted Diaminopyrido[3,2-d]pyrimidines
- Structure: 2,4-Diamino groups with substitutions at C6 (e.g., -OCH₃, -N-methyl-anilino).
- Example: Compound 21 (6-(N-methyl-3',4'-dimethoxyanilino)) exhibits an IC₅₀ of 0.0023 μM against Pneumocystis carinii DHFR (pcDHFR), highlighting the importance of C6 substitutions for potency .
Anticancer and DHFR Inhibition
- 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine : While direct activity data is unavailable, its trifluoromethyl group likely enhances lipophilicity and metabolic stability, traits critical for anticancer agents .
- Diaminopyrido[3,2-d]pyrimidines: Compounds with 2,4-diamino and C6 substitutions (e.g., 13 and 14) show IC₅₀ values of 0.59 μM and 0.46 μM, respectively, against recombinant human DHFR (rhDHFR) . This suggests that replacing chlorine with amino groups improves DHFR binding.
- Trifluoromethyl-Substituted Derivatives : Analogues like 3a-b and 6a-k (from ) demonstrate moderate to strong antiproliferative activity, though specific data for the target compound remains unreported .
Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | LogP* Predicted | Key Features |
|---|---|---|---|---|
| 2-Chloro-6-CF₃-pyrido[3,2-d]pyrimidine | 2-Cl, 6-CF₃ | 249.58 | ~2.1 | High electrophilicity at C2, moderate lipophilicity |
| 4-Chloro-6-CF₃-pyrido[3,2-d]pyrimidine | 4-Cl, 6-CF₃ | 233.58 | ~1.8 | Reduced reactivity at pyrimidine ring |
| 2,4-Dichloro-6-CF₃-pyrido[3,2-d]pyrimidine | 2-Cl, 4-Cl, 6-CF₃ | 268.54 | ~2.5 | Enhanced reactivity, lower solubility |
| 6-(N-methyl-3',4'-dimethoxyanilino) derivative | 6-substituted | ~400 (estimated) | ~3.0 | High DHFR affinity (IC₅₀ = 0.0023 μM) |
*LogP values estimated using fragment-based methods.
Biologische Aktivität
2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various studies that highlight its anticancer properties.
Synthesis and Structural Characteristics
The synthesis of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves several synthetic pathways that leverage the unique reactivity of pyrimidine derivatives. The compound has a molecular formula of C8H3ClF3N3 and a molecular weight of 233.58 g/mol. Its structural features include a chloro and a trifluoromethyl group that are crucial for its biological activity.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of pyrido[3,2-d]pyrimidine derivatives, including 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Viability Assays : In vitro studies have shown that derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported IC50 values for several derivatives, where compound 8a showed an IC50 of 7.98 µM against PC-3 cells, indicating potent activity compared to standard treatments like erlotinib (IC50 = 11.05 µM) .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes induction of apoptosis and cell cycle arrest. Compound 8a was found to significantly increase caspase-3 levels in PC-3 cells, suggesting an apoptotic pathway . Additionally, docking studies have indicated favorable binding interactions with the epidermal growth factor receptor (EGFR), particularly with mutant forms like EGFR T790M .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrido[3,2-d]pyrimidine scaffold can enhance biological activity. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethyl enhances potency by stabilizing the compound's interaction with target proteins.
- Cyclic Structures : The incorporation of additional cyclic structures has been shown to improve binding affinity and specificity towards cancer targets .
Comparative Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | PC-3 | 7.98 | Apoptosis induction |
| Erlotinib | PC-3 | 11.05 | EGFR inhibition |
| Compound 8d | A-549 | 7.23 | Cell cycle arrest |
| Compound 9a | PC-3 | 9.26 | Apoptosis induction |
Case Studies
Several case studies have explored the efficacy of pyrido[3,2-d]pyrimidine derivatives in clinical settings:
- Clinical Trials : Some derivatives have entered early-phase clinical trials targeting specific mutations in EGFR, demonstrating promising results in patient responses.
- Combination Therapies : Research is ongoing into the use of these compounds in combination with other chemotherapeutics to enhance overall efficacy and reduce resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
